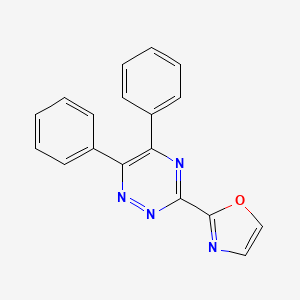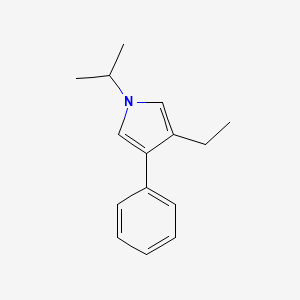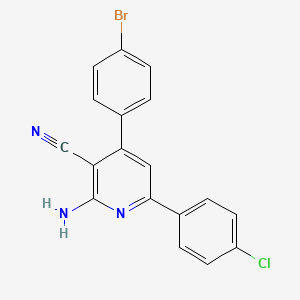
Methyl 2-aminobenzoate;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminobenzoate: is an ester of anthranilic acid, known for its strong and fruity grape-like smell. It is commonly used as a flavoring agent and in the synthesis of various organic compounds . 2,4,6-Trinitrophenol It is primarily used as an explosive and has applications in medicine and dye production .
Preparation Methods
Methyl 2-aminobenzoate: The mixture is then heated and refluxed, and the product is precipitated by steam or vacuum distillation .
2,4,6-Trinitrophenol: is prepared by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to yield 2,4,6-trinitrophenol .
Chemical Reactions Analysis
Methyl 2-aminobenzoate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form amines.
Substitution: It reacts with aldehydes to form Schiff bases.
2,4,6-Trinitrophenol: undergoes:
Redox Reactions: It reacts with thiocyanate ions in acidic conditions, following a second-order reaction mechanism.
Electrophilic Substitution: It can be nitrated further to form more complex nitro compounds.
Scientific Research Applications
Methyl 2-aminobenzoate: is used in:
Chemistry: As a precursor in organic synthesis.
Biology: As a quorum sensing inhibitor and anti-biofilm agent.
Industry: In the preparation of edible flavors and food additives.
2,4,6-Trinitrophenol: is used in:
Forensic Research: For land mine detection and explosive analysis.
Environmental Science: As a pollutant indicator due to its toxic nature.
Medicine: Historically used as an antiseptic and burn treatment.
Mechanism of Action
Methyl 2-aminobenzoate: exerts its effects through interactions with sensory receptors, particularly in its role as a flavoring agent . It also forms reactive intermediates in organic synthesis, such as benzyne, which participates in Diels-Alder reactions .
2,4,6-Trinitrophenol: acts as an explosive due to its highly nitrated structure, which allows for rapid decomposition and release of energy. It interacts with various molecular targets, including proteins and enzymes, leading to its toxic effects .
Comparison with Similar Compounds
Methyl 2-aminobenzoate: is similar to other esters of anthranilic acid, such as ethyl 2-aminobenzoate. its unique fruity smell and specific applications in flavoring distinguish it from its counterparts .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene. Its higher nitration level and stronger explosive properties make it more potent and hazardous .
Properties
CAS No. |
185610-42-8 |
|---|---|
Molecular Formula |
C14H12N4O9 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
methyl 2-aminobenzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9NO2.C6H3N3O7/c1-11-8(10)6-4-2-3-5-7(6)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,9H2,1H3;1-2,10H |
InChI Key |
LXSOVDRVZWDSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)

![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)





![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

